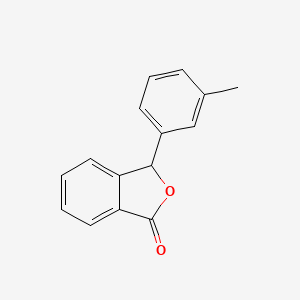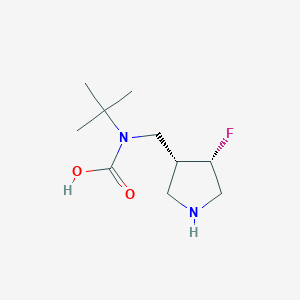
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid is a synthetic organic compound that features a tert-butyl group, a fluorinated pyrrolidine ring, and a carbamic acid moiety
Méthodes De Préparation
The synthesis of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized by reacting a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.
Formation of the Carbamic Acid Moiety: The carbamic acid moiety is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective reactions.
Applications De Recherche Scientifique
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its fluorinated pyrrolidine ring.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into its biological activity.
Mécanisme D'action
The mechanism of action of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, while the carbamic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid can be compared with similar compounds such as:
tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound also features a fluorinated ring and a carbamate group but differs in the ring structure and substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and a carbamate moiety but includes an indole ring and different substituents.
The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a carbamic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19FN2O2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
tert-butyl-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)6-7-4-12-5-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Clé InChI |
ZRHTYTBRIGEMJX-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)N(C[C@H]1CNC[C@H]1F)C(=O)O |
SMILES canonique |
CC(C)(C)N(CC1CNCC1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


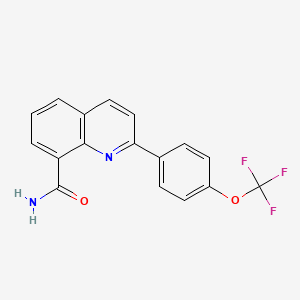
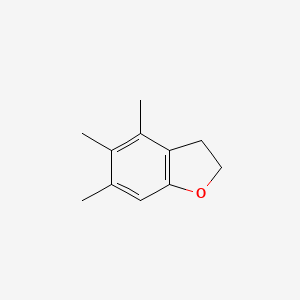
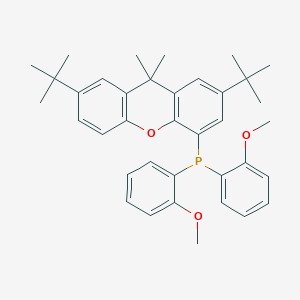
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
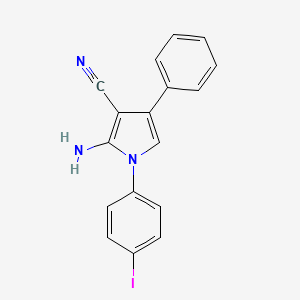
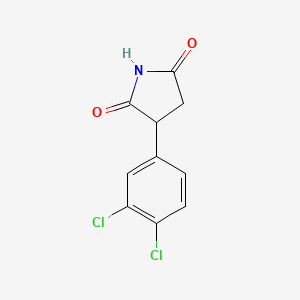

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


